molecular formula C13H13FN2O3S B11833950 7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid

7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid

Cat. No.: B11833950
M. Wt: 296.32 g/mol
InChI Key: WSGBUJOSVHNULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorine atom, a methoxypyrrolidine group, and a benzoisothiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzoisothiazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorine atom: This step often involves fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the methoxypyrrolidine group: This can be done through nucleophilic substitution reactions, where the methoxypyrrolidine group is introduced to the benzoisothiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(4-piperidinyl)benzo[d]isoxazole: Similar structure but with a piperidine group instead of a methoxypyrrolidine group.

    7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isoxazole: Similar structure but with an isoxazole core instead of an isothiazole core.

Uniqueness

The uniqueness of 7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13FN2O3S

Molecular Weight

296.32 g/mol

IUPAC Name

7-fluoro-6-(3-methoxypyrrolidin-1-yl)-1,2-benzothiazole-3-carboxylic acid

InChI

InChI=1S/C13H13FN2O3S/c1-19-7-4-5-16(6-7)9-3-2-8-11(13(17)18)15-20-12(8)10(9)14/h2-3,7H,4-6H2,1H3,(H,17,18)

InChI Key

WSGBUJOSVHNULL-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)C2=C(C3=C(C=C2)C(=NS3)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.